Cas no 754926-25-5 (O-Ethyl Albuterol)

O-Ethyl Albuterol 化学的及び物理的性質

名前と識別子

-

- Albuterol monoethyl ether

- Levalbuterol Related Compound E

- O-Ethyl Albuterol

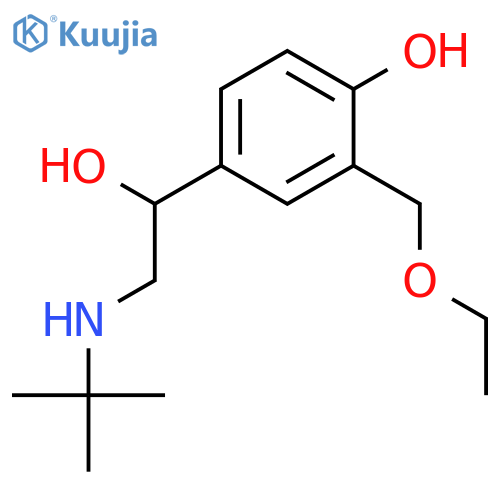

- 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(ethoxymethyl)phenol

- BIIK-0277

- UNII-71AVI2IB2S

- α-{[(1,1-Dimethylethyl)amino]methyl}-3-(ethoxymethyl)-4-hydroxybenzenemethanol

-

計算された属性

- せいみつぶんしりょう: 267.18300

じっけんとくせい

- PSA: 61.72000

- LogP: 2.74110

O-Ethyl Albuterol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-498082-10mg |

O-Ethyl Albuterol, |

754926-25-5 | 10mg |

¥2858.00 | 2023-09-05 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1358831-30MG |

754926-25-5 | 30MG |

¥15211.09 | 2023-01-05 | |||

| TRC | E897500-2.5mg |

O-Ethyl Albuterol |

754926-25-5 | 2.5mg |

$ 196.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-498082-10 mg |

O-Ethyl Albuterol, |

754926-25-5 | 10mg |

¥2,858.00 | 2023-07-11 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1358831-30MG |

Levalbuterol Related Compound E |

754926-25-5 | 30mg |

¥12360.52 | 2024-12-23 | ||

| TRC | E897500-25mg |

O-Ethyl Albuterol |

754926-25-5 | 25mg |

$ 953.00 | 2023-09-07 |

O-Ethyl Albuterol 関連文献

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

9. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

O-Ethyl Albuterolに関する追加情報

O-Ethyl Albuterol: A Comprehensive Overview

O-Ethyl Albuterol, also known as CAS No. 754926-25-5, is a compound that has garnered significant attention in the field of pharmacology and drug development. This compound is a derivative of albuterol, a well-known bronchodilator used in the treatment of asthma and other respiratory conditions. The ethylation of albuterol introduces unique properties that make O-Ethyl Albuterol a promising candidate for various therapeutic applications.

Recent studies have highlighted the potential of O-Ethyl Albuterol in enhancing drug delivery systems. By modifying the structure of albuterol, researchers have been able to improve its bioavailability and stability. This modification not only enhances the efficacy of the drug but also reduces potential side effects, making it a safer option for patients.

The synthesis of O-Ethyl Albuterol involves a series of intricate chemical reactions that ensure the stability and purity of the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to analyze the compound's structure and ensure its quality. These methods are crucial in maintaining the integrity of O-Ethyl Albuterol for both research and clinical purposes.

One of the most exciting developments involving O-Ethyl Albuterol is its potential application in targeted drug delivery systems. By encapsulating the compound within nanotechnology-based carriers, researchers aim to deliver the drug directly to affected areas, minimizing systemic exposure and maximizing therapeutic effects. This approach has shown promising results in preclinical studies, suggesting that O-Ethyl Albuterol could be a cornerstone in future respiratory therapies.

Moreover, O-Ethyl Albuterol has demonstrated anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases beyond asthma. Collaborative efforts between pharmaceutical companies and academic institutions have led to groundbreaking discoveries in this area, paving the way for new treatment modalities.

In terms of safety profile, extensive toxicological studies have been conducted to assess the safety of O-Ethyl Albuterol. These studies indicate that the compound exhibits low toxicity at therapeutic doses, further supporting its potential for clinical use.

The development of O-Ethyl Albuterol represents a significant advancement in medicinal chemistry. By leveraging cutting-edge research and innovative synthesis techniques, scientists have created a compound with immense therapeutic potential. As ongoing studies continue to uncover new applications for O-Ethyl Albuterol, it holds great promise for improving patient outcomes in various medical fields.

754926-25-5 (O-Ethyl Albuterol) 関連製品

- 147663-30-7(Albuterol Dimer Ether, 75%)

- 34391-04-3((R)-Salbutamol)

- 18559-94-9(rac Albuterol)

- 18910-70-8(O-Methyl Albuterol)

- 870076-72-5(a-Methoxy Albuterol)

- 1173021-73-2(rac Albuterol-d9)

- 18910-68-4(3-Dehydroxy Salbutamol)

- 1229455-14-4(tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate)

- 81658-26-6((2S)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-pyroglutaminol)

- 2137629-73-1(6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine)